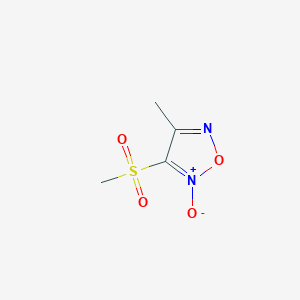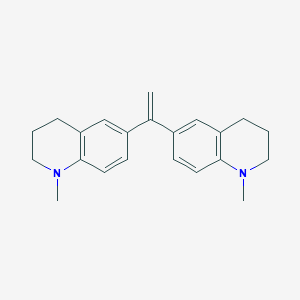
6,6'-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) is an organic compound with a complex structure that includes two tetrahydroquinoline units connected by an ethene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with ethene derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline rings are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6’-(1E,1’E)-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)bis(2-tert-butyl-4-((trimethylsilyl)ethyn-yl)phenol)
- 6,6’-(1E,1’E)-(ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
Uniqueness
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) is unique due to its specific structural features, such as the ethene bridge connecting the two tetrahydroquinoline units. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
105415-46-1 |
|---|---|
Fórmula molecular |
C22H26N2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1-methyl-6-[1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethenyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C22H26N2/c1-16(17-8-10-21-19(14-17)6-4-12-23(21)2)18-9-11-22-20(15-18)7-5-13-24(22)3/h8-11,14-15H,1,4-7,12-13H2,2-3H3 |
Clave InChI |
AXMOVKCAUQZHIL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2=C1C=CC(=C2)C(=C)C3=CC4=C(C=C3)N(CCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


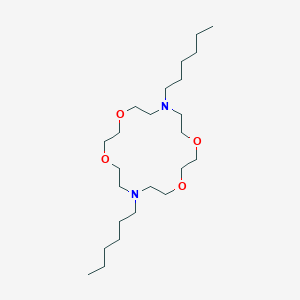

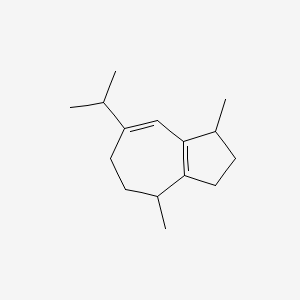
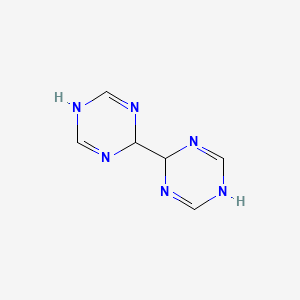

![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

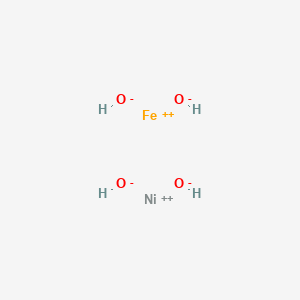
![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
